molecular formula C10H18Cl3N3 B8239572 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride

6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride

Cat. No.: B8239572
M. Wt: 286.6 g/mol
InChI Key: FIZPNBOYXVMLEG-UHFFFAOYSA-N
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Description

6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride is a pyridine derivative featuring a methyl substituent at the 6-position of the pyridine ring and a pyrrolidin-3-ylamine group at the 2-position. The trihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological and biochemical applications.

Properties

IUPAC Name

6-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c1-8-3-2-4-10(12-8)13-9-5-6-11-7-9;;;/h2-4,9,11H,5-7H2,1H3,(H,12,13);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZPNBOYXVMLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2CCNC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with 3-pyrrolidinamine to form 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the trihydrochloride salt.

The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to pyridine derivatives, which are known for their diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial properties. A study involving similar compounds demonstrated their effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The potential of 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride in this area remains to be fully explored.

Neurological Research

This compound may also play a role in neurological studies due to its interaction with neuronal nitric oxide synthase (nNOS). nNOS is crucial for the production of nitric oxide in the brain, which has implications for neuroprotection and the treatment of neurodegenerative diseases. Inhibitors of nNOS have been shown to prevent brain injury, suggesting that this compound could be investigated as a potential therapeutic agent in this context .

Structure-Activity Relationship Studies

The compound's unique structural features allow researchers to conduct structure-activity relationship (SAR) studies. By modifying the pyridine and pyrrolidine moieties, scientists can evaluate how these changes affect biological activity. Such studies are essential for optimizing drug candidates and understanding their mechanisms of action.

Example Case Study: Inhibition of nNOS

A notable study highlighted the importance of structural modifications in enhancing the selectivity and potency of nNOS inhibitors. The findings suggest that similar compounds could be synthesized based on the structure of this compound to improve therapeutic outcomes in neurological disorders .

Antimicrobial Evaluation

In vitro studies on related compounds have shown promising results against various pathogens. These findings warrant further investigation into the antimicrobial properties of this compound, particularly its efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Pyridine Derivatives

The catalogs () list pyridine derivatives with structural similarities, enabling comparisons based on substituent positioning, functional groups, and physicochemical properties. Key examples include:

Compound Name Pyridine Substituents Amine Group Modifications Molecular Weight (g/mol) Key Features
6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride (Target Compound) 6-methyl Pyrrolidin-3-yl, trihydrochloride salt ~307.7* High solubility, charged state
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide () 2-chloro, 6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl) Pivalamide, hydroxymethyl-pyrrolidine ~435.9 Bulky substituents, lipophilic pivalamide
5-Substituted (arylmethylene) pyridin-2-amine derivatives () 5-arylmethylene Varied aromatic aldehydes ~200–300 (estimated) Antibacterial activity, imine linkage

*Calculated based on molecular formula (C₁₀H₁₇N₃ · 3HCl).

Key Observations:

  • Substituent Position: The target compound’s 6-methyl group contrasts with the 5-arylmethylene substituents in . Positional differences significantly impact steric and electronic properties; for example, 5-substituted pyridines in showed antibacterial activity correlated with lipophilicity (Log P) and steric parameters (SMR) .
  • Amine Group Modifications: The pyrrolidin-3-yl group in the target compound introduces a rigid, bicyclic structure compared to simpler alkylamines.
  • Salt Form: The trihydrochloride salt in the target compound enhances solubility, a critical advantage over neutral analogs like those in , which rely on lipophilic groups (e.g., pivalamide) for bioavailability.

Biological Activity

6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride, with the CAS number 1713163-22-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₀H₁₈Cl₃N
  • Molecular Weight : 257.62 g/mol
  • Appearance : Typically presented as a white to off-white powder.

Research indicates that compounds similar to 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine can interact with various neurotransmitter systems, particularly the serotonin system. These interactions suggest potential applications in treating mood disorders and other neurological conditions.

Antidepressant Potential

A study focusing on pyrrolidine derivatives indicated that certain compounds exhibited significant activity as ligands for the 5-HT1A receptor and serotonin transporter protein (SERT) . The biological evaluation highlighted that these compounds could modulate serotonin levels, which is crucial for antidepressant effects.

Neuropharmacological Effects

Preliminary evaluations suggest that 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine may possess neuropharmacological properties. Its structural similarity to known antidepressants positions it as a candidate for further investigation in this area.

Case Studies and Research Findings

  • Study on Pyrrolidine Derivatives :
    • Objective : To evaluate the biological activity of novel pyrrolidine derivatives.
    • Findings : Compounds showed significant binding affinity to serotonin receptors, indicating potential antidepressant activity .
  • Synthesis and Evaluation :
    • A synthesis route was developed for related compounds, with biological evaluations confirming their effectiveness as SERT ligands.
    • The study concluded that modifications in the pyrrolidine structure could enhance biological activity, suggesting a pathway for optimizing 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine .

Data Table: Biological Activity Summary

Compound NameActivity TypeReceptor InteractionReference
This compoundPotential Antidepressant5-HT1A, SERT
Related Pyrrolidine DerivativesAntidepressantVarious

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride, and how can reaction parameters be optimized?

  • Answer : A common approach involves functionalizing the pyridine ring with methyl and pyrrolidinyl groups, followed by salt formation. For analogous compounds, fluorinating agents (e.g., KF in DMSO) and nucleophilic substitution are used to introduce substituents . Optimize conditions (temperature, solvent polarity, stoichiometry) by monitoring intermediate purity via HPLC or TLC. Catalytic hydrogenation may reduce side products during pyrrolidine coupling.

Q. How should researchers validate the purity and structural identity of this compound?

  • Answer : Use orthogonal analytical techniques:

  • HPLC : Assess purity (>95% recommended for biological assays; thresholds vary by application) .
  • NMR : Confirm proton environments (e.g., pyridine H at δ 8.0–8.5 ppm; pyrrolidine CH₂ at δ 2.5–3.5 ppm).
  • Mass Spectrometry : Verify molecular weight (trihydrochloride adds ~109.38 g/mol to the free base).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl content .

Q. What storage conditions are critical to maintain the compound’s stability?

  • Answer : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent hygroscopic degradation. Use desiccants and amber vials to limit light/oxidation. For freeze-thaw cycles, aliquot to avoid repeated exposure to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Answer : Discrepancies may arise from:

  • Purity Variability : Impurities (e.g., unreacted pyrrolidine) can skew dose-response curves. Re-characterize batches using HPLC and adjust activity calculations .
  • Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) affect solubility. Standardize protocols and validate with positive controls.
  • Structural Analogues : Compare activity with derivatives like (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride to isolate pharmacophore contributions .

Q. What computational strategies predict binding modes or structure-activity relationships (SAR) for this compound?

  • Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., GPCRs, kinases). Prioritize pyrrolidine’s amine for hydrogen bonding.
  • QSAR : Correlate substituent effects (e.g., methyl vs. trifluoromethyl on pyridine) with activity using datasets from analogues like 6-Fluoro-2-(trifluoromethyl)pyridin-3-yl derivatives .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How can by-product formation during scale-up synthesis be minimized?

  • Answer :

  • Stepwise Purification : Isolate intermediates (e.g., 6-methylpyridin-2-amine) before coupling to pyrrolidine.
  • Catalysis : Employ Pd/C or Ni catalysts for efficient C–N bond formation, reducing dimerization.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temps (0–5°C) to suppress side reactions .

Q. What strategies enable selective modification of the pyrrolidine or pyridine moieties for SAR studies?

  • Answer :

  • Pyridine Functionalization : Introduce halogens (Br, Cl) via electrophilic substitution for cross-coupling (e.g., Suzuki-Miyaura) .
  • Pyrrolidine Modifications : Protect the amine with Boc groups before alkylation or oxidation. Deprotect with HCl/dioxane .
  • Salt Forms : Compare trihydrochloride with other salts (e.g., mesylate) to optimize solubility and bioavailability .

Methodological Considerations

  • Contradictory Data : Replicate experiments using identical synthetic batches and analytical protocols. Cross-validate with independent labs.
  • Advanced Characterization : Use X-ray crystallography for absolute configuration determination, particularly for chiral pyrrolidine derivatives .
  • Safety : Follow hazard protocols for handling amines and hydrochlorides (e.g., PPE, fume hoods) as per SDS guidelines .

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